molecular formula C5H6N2O4S B582114 4-Amino-3-hydroxypyridine Sulfate CAS No. 100130-15-2

4-Amino-3-hydroxypyridine Sulfate

Cat. No.: B582114
CAS No.: 100130-15-2
M. Wt: 190.173
InChI Key: UHYGMFPQJLJNNE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Amino-3-hydroxypyridine Sulfate is the acetylcholine receptors on cells . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key to many functions, including muscle contraction and heart rate regulation.

Mode of Action

This compound is metabolized by carbamic acid to form an active metabolite . This metabolite binds to acetylcholine receptors on cells . This binding results in increased levels of acetylcholine, which can lead to muscle contraction .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. The increased levels of acetylcholine resulting from the action of this compound can lead to enhanced muscle contraction .

Pharmacokinetics

The pharmacokinetic profile of this compound is clear and dose-proportional . The compound is metabolized by carbamic acid to form an active metabolite . It also has functional groups that make it soluble in water and able to cross the blood–brain barrier .

Result of Action

The binding of the active metabolite of this compound to acetylcholine receptors leads to increased levels of acetylcholine . This can result in muscle contraction . In cell culture experiments, 4-amino-3-hydroxypyridine inhibited the growth of rat striatal neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C for optimal stability . More research is needed to fully understand how other environmental factors may influence the action of this compound.

Safety and Hazards

The safety data sheet for 4-Amino-3-hydroxypyridine Sulfate indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and store in a well-ventilated place .

Future Directions

The development of effective heterogeneous catalysts and mild reaction systems for pyridinization of renewable biomass derivatives remains a huge challenge . The synthesis of nitrogen-containing chemicals from biomass and its derivatives provides a new way for academia and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-hydroxypyridine Sulfate can be synthesized through several methods. One common method involves the pyridinization of bio-based furfural in water over a Raney Fe catalyst. This method is environmentally friendly and yields 3-hydroxypyridine at 120°C with ammonia as the nitrogen source . Another method involves the hydrolysis of chloropyridine, which is a traditional industrial process .

Industrial Production Methods

In industrial settings, the synthesis of pyridine derivatives like this compound often involves the Chichibabin process. This process uses high temperatures (350–550°C) and petroleum-based starting materials such as acetaldehyde and formaldehyde . newer methods focus on using renewable biomass derivatives to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-hydroxypyridine Sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-hydroxypyridine Sulfate is unique due to its specific arrangement of functional groups, which gives it distinct chemical and biological properties. Its sulfate group enhances its solubility in water, making it more versatile for various applications .

Properties

IUPAC Name

(4-aminopyridin-3-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4S/c6-4-1-2-7-3-5(4)11-12(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYGMFPQJLJNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100130-15-2
Record name (4-Amino-3-pyridyl) hydrogen sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100130152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-AMINO-3-PYRIDYL) HYDROGEN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2432XF5PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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